40-Fold Lower in vivo Lung Carcinogenicity Compared with Ethyl Carbamate
In a head-to-head intraperitoneal injection study in adult male strain A mice maintained for 16 weeks, (2-hydroxyethyl)carbamate (HEC) was directly compared with ethyl carbamate (EC, urethane) at equimolar doses . At 4.6 mmol/kg, HEC induced only 0.32 lung adenomas per mouse, whereas EC yielded 12.8 adenomas per mouse—a 40-fold difference in tumor multiplicity . The carcinogenicity of HEC was only borderline (28% tumor incidence at the two highest doses, P < 0.05 vs saline controls), confirming that HEC is not the proximal carcinogenic metabolite of EC .
| Evidence Dimension | Lung adenoma multiplicity (tumors/mouse) at equimolar 4.6 mmol/kg i.p. dose |
|---|---|
| Target Compound Data | 0.32 lung adenomas/mouse (2-hydroxyethyl carbamate, 4.6 mmol/kg) |
| Comparator Or Baseline | Ethyl carbamate (urethane): 12.8 lung adenomas/mouse (4.6 mmol/kg) |
| Quantified Difference | 40-fold lower tumor multiplicity (tumors/mouse ratio HEC:EC = 1:40) |
| Conditions | Strain A male mice; single i.p. injection; 16-week observation; saline vehicle control |
Why This Matters
For pharmaceutical intermediate or metabolite research procurement, this 40-fold safety margin directly informs ICH M7-compliant impurity qualification and reduces regulatory toxicology burden relative to ethyl carbamate.
- [1] Mirvish SS, Smyrk T, Payne S, Tuatoo H, Chen SC. Weak carcinogenicity of 2-hydroxyethyl carbamate in strain A mice: indication that this is not a proximal metabolite of ethyl carbamate. Cancer Lett. 1994;77(1):1-5. doi:10.1016/0304-3835(94)90340-9. PMID: 8162558. View Source
